N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
Description
N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is a complex organic compound featuring a piperidine ring, a hexahydropyrrolizine ring, and a dimethylamino group
Properties
IUPAC Name |
N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-19(2)15(22)13-20-11-5-14(6-12-20)18-16(23)17-7-3-9-21(17)10-4-8-17/h14H,3-13H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPXALWIDXBZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC(CC1)NC(=O)C23CCCN2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Dimethylamino Group: This step often involves the alkylation of a secondary amine with dimethylamine under basic conditions.
Construction of the Hexahydropyrrolizine Ring: This can be achieved through cyclization reactions involving suitable diene or enamine precursors.
Coupling Reactions: The final step involves coupling the piperidine and hexahydropyrrolizine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules
Biology
Biologically, N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is investigated for its potential as a pharmacologically active agent. Its interactions with biological targets can provide insights into new therapeutic mechanisms.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance its binding affinity to these targets, while the piperidine and hexahydropyrrolizine rings provide structural stability and specificity. The compound may modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,4-tetrahydropyridine-8-carboxamide
- N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydroisoquinoline-8-carboxamide
Uniqueness
Compared to similar compounds, N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide offers a unique combination of structural features that enhance its pharmacological profile. The presence of both piperidine and hexahydropyrrolizine rings provides a distinct three-dimensional structure that can improve binding specificity and efficacy.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
